1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with an oxan-4-yl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, while the phenyl group is often added through a Friedel-Crafts acylation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- 1-(oxan-4-yl)-4-phenyl-1H-pyrazole
- 1-(oxan-4-yl)-4-phenyl-1H-imidazole
- 1-(oxan-4-yl)-4-phenyl-1H-tetrazole
Uniqueness: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The presence of the oxan-4-yl group also enhances its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(oxan-4-yl)-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYYVRCUJUHBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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